

Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **6-bromo-1H-indazol-5-amine**

Cat. No.: **B1379864**

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6-bromo-1H-indazol-5-amine is a heterocyclic building block that has emerged as a compound of significant interest for researchers and scientists in the field of drug discovery.^[1] ^[2] Its indazole core is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds.^[3] Specifically, the indazole nucleus is recognized as a bioisostere of the purine ring found in adenosine triphosphate (ATP), allowing molecules derived from this scaffold to act as competitive inhibitors at the ATP-binding sites of enzymes, particularly kinases.^[4]

The strategic placement of the amino and bromo groups on the indazole ring makes **6-bromo-1H-indazol-5-amine** a highly versatile intermediate. The amino group provides a key interaction point for hydrogen bonding within enzyme active sites, while the bromine atom serves as a reactive handle for introducing further molecular complexity through cross-coupling reactions.^[4]^[5] This guide provides a comprehensive technical overview of its properties, a representative synthesis, its application in kinase inhibitor development, and relevant experimental protocols.

Physicochemical and Computational Properties

A clear understanding of the compound's fundamental properties is the first step in its effective application. The data below has been consolidated from various chemical suppliers and databases.^[6]^[7]^[8]^[9]^[10]

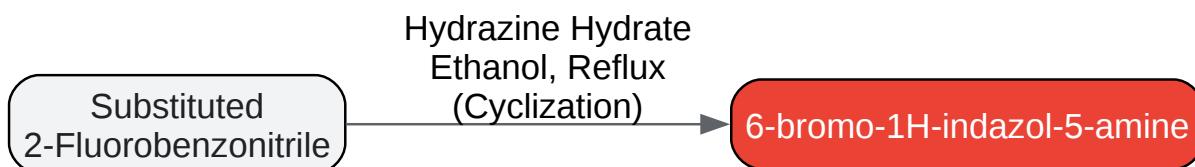
Property	Value
CAS Number	1360928-41-1
Molecular Formula	C ₇ H ₆ BrN ₃
Molecular Weight	212.05 g/mol
IUPAC Name	6-bromo-1H-indazol-5-amine
Synonym(s)	5-Amino-6-bromo-1H-indazole
Purity	Typically ≥98%
Appearance	Solid (form may vary)
Storage Conditions	4°C, protect from light, inert atmosphere
SMILES	NC1=CC2=C(NN=C2)C=C1Br
InChI Key	DKMFIJAMIVLPHS-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA)	54.7 Å ²
logP (calculated)	1.9076
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	2
Rotatable Bonds	0

Synthesis of the Indazole Core: A Representative Protocol

The construction of the indazole ring system is typically achieved by forming the pyrazole ring onto an appropriately functionalized benzene derivative.[\[11\]](#) While numerous specific pathways exist, a common and effective strategy for creating aminoindazoles involves the cyclization of a fluorobenzonitrile precursor with hydrazine.[\[12\]](#)[\[13\]](#)

The following protocol is a representative, generalized procedure for the synthesis of an amino-bromo-indazole scaffold, based on established methodologies.

Workflow for Indazole Synthesis



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Caption: Generalized synthetic workflow for an amino-indazole.

Step-by-Step Synthesis Protocol

Objective: To synthesize 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile as a foundational example of indazole ring formation.[12][13]

Materials & Reagents:

- 5-bromo-2-fluorobenzonitrile
- Hydrazine hydrate (80-99%)
- Ethanol (EtOH)
- Round-bottom flask or sealed reaction vessel
- Reflux condenser
- Magnetic stirrer and heat source
- Rotary evaporator
- Filtration apparatus

Procedure:

- Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol (approx. 20 mL per 1.0 mmol of nitrile), add hydrazine hydrate (10.0 equivalents).

- Heating: The reaction mixture is heated to reflux (or heated in a sealed tube to ~70-90 °C) for 2-4 hours.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and then concentrated to dryness using a rotary evaporator.
- Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to afford the final indazole product.[12]

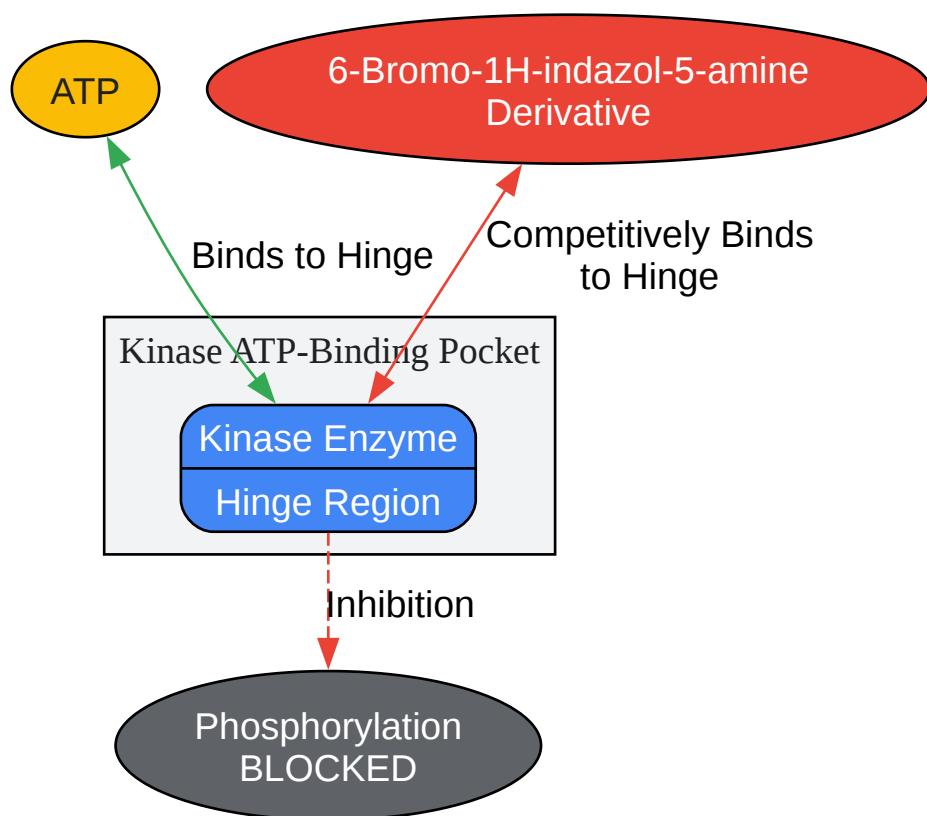
Note: This protocol describes the synthesis of a structural isomer. The synthesis of the specific 6-bromo-5-amino isomer would require starting with a correspondingly substituted precursor, such as 2-bromo-5-fluoro-4-nitrobenzonitrile, followed by cyclization and subsequent reduction of the nitro group.

Application in Drug Discovery: The Kinase Scaffold

The indazole scaffold's most prominent role in modern drug discovery is as a foundational structure for potent and selective kinase inhibitors.[4][5][14][15] Kinases are critical enzymes in cellular signaling, and their dysregulation is a known driver of diseases like cancer.[15]

Mechanism of Action: Competitive ATP Inhibition

The 1H-indazole core acts as a "hinge-binder." The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase's "hinge region," the flexible loop that connects the N- and C-lobes of the enzyme.[4] This interaction mimics the way natural ATP binds, allowing the indazole-based inhibitor to occupy the ATP-binding pocket and block the kinase's phosphorylating activity.



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Caption: Competitive inhibition of a kinase by an indazole derivative.

Leveraging the Bromo-Substituent: Suzuki Cross-Coupling

The bromine atom at the 6-position is not merely a placeholder; it is a key functional group for synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions.^{[4][5]} This allows for the systematic exploration of the solvent-exposed regions of the ATP pocket, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Generalized Protocol: Suzuki Cross-Coupling

Objective: To couple an arylboronic acid to the 6-bromo position of the indazole core.

Materials & Reagents:

- **6-bromo-1H-indazol-5-amine** (or a protected derivative) (1.0 eq)
- Arylboronic acid or ester (1.2 eq)
- Palladium catalyst (e.g., $[\text{Pd}(\text{dppf})\text{Cl}_2]$) (0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3) (2.0 eq)[5][13]
- Solvent (e.g., 1,4-Dioxane/Water mixture)[5]
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dried reaction vessel, add the 6-bromo-indazole, the arylboronic acid, the base, and the palladium catalyst.
- Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to remove oxygen.
- Solvent Addition: Add the degassed solvent mixture via syringe.
- Heating: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.[5]
- Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Generalized Protocol: Kinase Inhibition Assay

Objective: To measure the ability of a compound derived from **6-bromo-1H-indazol-5-amine** to inhibit the activity of a purified kinase enzyme.[15]

Materials & Reagents:

- Recombinant human kinase enzyme

- Kinase substrate (peptide or protein)
- ATP
- Test compound (dissolved in DMSO)
- Assay buffer
- Microplate (e.g., 384-well)
- Detection reagent (e.g., phospho-specific antibody or luminescence-based ATP detection kit)

Procedure:

- Preparation: Prepare serial dilutions of the test compound in assay buffer.
- Reaction: In the wells of a microplate, add the kinase enzyme and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) to allow for binding.
- Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
- Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., fluorescence, luminescence) which corresponds to the amount of phosphorylation (or remaining ATP).
- Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

As with all laboratory chemicals, **6-bromo-1H-indazol-5-amine** should be handled with appropriate care.^[16] Users should consult the full Safety Data Sheet (SDS) before use.^[17]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]
- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place as recommended.[9]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water.[17]

Conclusion

6-bromo-1H-indazol-5-amine (CAS 1360928-41-1) is more than just a chemical intermediate; it is a strategically designed scaffold that offers significant advantages in the field of medicinal chemistry. Its inherent ability to mimic ATP binding provides a robust starting point for kinase inhibitor design, while its functional handles—the amino and bromo groups—grant chemists the synthetic flexibility to build highly potent and selective therapeutic candidates. This combination of a privileged core and synthetic versatility ensures that **6-bromo-1H-indazol-5-amine** will remain a valuable tool for researchers dedicated to developing the next generation of targeted therapies.

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